7-(4-Fluorophenyl)-1,4-thiazepan-5-one
Description
Contextualizing the 1,4-Thiazepan-5-one (B1267140) Scaffold in Pharmaceutical Research
The 1,4-thiazepan-5-one scaffold is a seven-membered heterocycle that has garnered attention in medicinal chemistry due to its three-dimensional character, which is an increasingly sought-after feature in modern drug design. Unlike flat aromatic structures, 3D scaffolds can provide improved target specificity and better physicochemical properties. Thiazepane derivatives are recognized for a wide range of biological activities, including potential as antibacterial, antifungal, and anticancer agents. The related benzodiazepine (B76468) and diazepine (B8756704) scaffolds, which also feature a seven-membered ring, are well-established pharmacophores with applications as anticonvulsants, anxiolytics, and sedatives. drugbank.comscispace.com
Research into thiazepanones has led to the development of efficient synthetic routes, making a diverse range of these scaffolds accessible for screening libraries. For instance, a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols has been reported to produce 1,4-thiazepanones efficiently. nih.gov This accessibility is crucial for exploring the structure-activity relationships (SAR) of this class of compounds and identifying new therapeutic leads.
Strategic Incorporation of Fluorine in Bioactive Heterocycles: Rationale and Impact on 7-(4-Fluorophenyl)-1,4-thiazepan-5-one Derivatives
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. The presence of a fluorine atom, as seen in the 4-fluorophenyl group of the title compound, can significantly alter a molecule's properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its biological target. scispace.comnih.gov
Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. scispace.com This is a critical factor in improving a drug's pharmacokinetic profile. The presence of fluorine can also enhance a compound's binding affinity to target proteins through various non-covalent interactions. The strategic placement of a fluorine atom can therefore be a powerful tool for optimizing the potency and druglikeness of a lead compound. For example, studies on other fluorinated heterocyclic compounds have demonstrated their potential as inhibitors of cytidine (B196190) deaminase and as positive allosteric modulators of the GABA-A receptor. nih.govnih.govmdpi.com
Overview of Research Trajectories for Thiazepane-Based Compounds
Research into thiazepane-based compounds is following several promising trajectories. A primary area of focus is the synthesis of diverse libraries of thiazepane derivatives for high-throughput screening against various biological targets. The development of efficient and versatile synthetic methodologies is key to this effort. nih.gov
Another significant research direction is the exploration of the pharmacological activities of these compounds. Thiazepines and their fused derivatives are being investigated for a range of therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents. researchgate.net For example, certain tricyclic thiazepine derivatives have shown potent inhibitory activity against drug-resistant cancer cell lines.
The investigation of structure-activity relationships is also a critical aspect of research in this area. By systematically modifying the thiazepane scaffold and its substituents, researchers aim to understand how different structural features influence biological activity. This knowledge is essential for the rational design of new and more effective thiazepane-based drugs. The table below summarizes the biological activities of some related thiazepine and fluorinated heterocyclic compounds.
| Compound Class | Biological Activity | Reference |
| 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives | Antiepileptic | nih.gov |
| 1,4-Acylthiazepanes | BET bromodomain ligands | nih.gov |
| 7-phenyl-1,4-diazepin-5-one derivatives | Sedative, myorelaxant, anxiolytic | nih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A receptor positive allosteric modulators | nih.gov |
| Fluorinated tetrahydrouridine (B1681287) derivatives | Cytidine deaminase inhibitors | nih.govmdpi.com |
| Thiazole (B1198619)/thiadiazole carboxamide derivatives | c-Met kinase inhibitors (anticancer) | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12FNOS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C11H12FNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14) |
InChI Key |
UZATXPWWOUSBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CC(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Structure Activity Relationship Sar and Rational Design in the 7 4 Fluorophenyl 1,4 Thiazepan 5 One Class
Conformational Analysis and Stereoelectronic Effects in 1,4-Thiazepan-5-one (B1267140) Derivatives
The seven-membered 1,4-thiazepan-5-one ring is a flexible scaffold that can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The conformational preference is dictated by the minimization of torsional and transannular strain. For the related 1,4-diazepan-5-one (B1224613) systems, crystal structure analyses have often revealed chair and boat conformations. The specific conformation adopted by 7-(4-Fluorophenyl)-1,4-thiazepan-5-one influences the spatial orientation of the pendant 4-fluorophenyl group, which is crucial for its interaction with biological targets.
Influence of the 4-Fluorophenyl Substituent at Position 7 on Molecular Recognition and Biological Activity
The 4-fluorophenyl group at the 7-position of the 1,4-thiazepan-5-one core plays a pivotal role in molecular recognition and the resulting biological activity. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological macromolecules.
The introduction of a fluorine atom to a phenyl ring can significantly impact a compound's metabolic stability and pharmacokinetic profile. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can enhance the in vivo half-life of the molecule. Furthermore, the lipophilicity of the compound is altered, which can affect its ability to cross cell membranes and reach its target.
The 4-fluorophenyl moiety is a common feature in many biologically active compounds, and its presence is often associated with enhanced binding affinity to target proteins. This is attributed to a combination of favorable hydrophobic interactions and the potential for specific polar contacts mediated by the fluorine atom. The precise orientation of the 4-fluorophenyl group, as determined by the conformation of the thiazepane ring, is therefore a key determinant of the compound's biological efficacy.
Strategic Chemical Modifications and Bioisosteric Replacements for Modulating Biological Activity
To optimize the biological activity of the this compound scaffold, strategic chemical modifications can be employed. These modifications can be broadly categorized into alterations of the thiazepane ring and derivatization of the fluorophenyl moiety.
Exploration of Substituent Effects on the Thiazepane Ring
The introduction of substituents at various positions on the 1,4-thiazepan-5-one ring can have a profound impact on the compound's conformational preferences and biological activity. For example, alkyl or aryl groups at positions 2, 3, 6, or 7 can introduce steric hindrance that favors specific ring conformations. These substituents can also serve as additional points of interaction with the biological target.
The nature of the substituent on the nitrogen atom (position 4) is particularly important as it can influence the basicity of the nitrogen and provide a handle for introducing a wide range of functional groups. These modifications can be used to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity, and to explore new binding interactions with the target.
| Modification Site | Potential Substituents | Anticipated Impact on SAR |
| N-4 Position | Alkyl, Aryl, Acyl, Heterocyclic groups | Modulates basicity, solubility, and provides new interaction points. |
| C-2, C-3, C-6 Positions | Alkyl, Hydroxyl, Amino groups | Influences ring conformation and can introduce steric effects or new hydrogen bonding sites. |
Derivatization of the Fluorophenyl Moiety and its Impact on SAR
While the 4-fluorophenyl group is often beneficial for biological activity, its derivatization or replacement with bioisosteres can lead to improved pharmacological profiles. Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties, with the aim of enhancing activity, selectivity, or metabolic stability.
For instance, the fluorine atom at the 4-position could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN, CF3) to probe the electronic requirements for optimal activity. Additionally, the entire 4-fluorophenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties such as solubility.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| 4-Fluorophenyl | Pyridyl, Thienyl, Pyrimidinyl | Introduce heteroatoms for new hydrogen bonding opportunities and to modify solubility. |
| 4-Fluorophenyl | 4-Chlorophenyl, 4-Bromophenyl | Modulate halogen bonding potential and lipophilicity. |
| 4-Fluorophenyl | 4-Cyanophenyl, 4-(Trifluoromethyl)phenyl | Alter electronic properties and explore different polar interactions. |
Computational Methodologies and Future Research Trajectories for 7 4 Fluorophenyl 1,4 Thiazepan 5 One
In Silico Approaches for Rational Drug Design and Optimization of Thiazepane Scaffolds
Rational drug design for 7-(4-Fluorophenyl)-1,4-thiazepan-5-one and its analogues hinges on computational tools that can model and predict molecular interactions and activities, thereby guiding synthetic efforts toward more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to identify potential biological targets by virtually screening it against a library of protein structures. nih.gov The process involves placing the 3D conformation of the thiazepane into the binding site of a target protein and calculating the binding affinity, or docking score, which is an estimate of the binding free energy. A high-ranking score suggests a potentially strong interaction, warranting further investigation. For instance, docking could elucidate the binding mode of this compound with various enzymes or receptors, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of 1,4-thiazepan-5-one (B1267140) analogues, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By analyzing the contribution of different descriptors to the biological activity, a QSAR model can guide the design of new derivatives of this compound with enhanced potency. For example, if the model indicates that a higher hydrophobicity in a particular region of the molecule is correlated with increased activity, analogues with more lipophilic substituents could be synthesized and tested.
Pharmacophore modeling is another valuable tool in drug design that focuses on the 3D arrangement of essential features of a molecule that are responsible for its biological activity. dergipark.org.trnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. dergipark.org.tr For this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amine), a hydrophobic aromatic ring (the fluorophenyl group), and a halogen atom (the fluorine). This model can then be used to virtually screen large compound libraries to identify new molecules with a similar pharmacophoric pattern, which are likely to exhibit similar biological activity. nih.gov It can also guide the optimization of the thiazepane scaffold by suggesting modifications that better fit the pharmacophore requirements. researchgate.net
Chemoinformatic Analysis of Thiazepane Chemical Space and Related Fluorinated Heterocycles
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. A chemoinformatic analysis of the chemical space surrounding this compound can provide valuable insights into the diversity and properties of related compounds. nih.gov This can be achieved by exploring databases of known chemicals to identify other thiazepane-containing molecules and fluorinated heterocycles.
The analysis would involve calculating various molecular properties and descriptors for these compounds, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. By comparing the properties of this compound to the broader chemical space of related compounds, researchers can assess its "drug-likeness" and identify potential liabilities. Furthermore, this analysis can reveal unexplored areas of the chemical space, suggesting opportunities for the design of novel thiazepane analogues with unique properties. The inclusion of a fluorine atom in the structure is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity. researchgate.net A chemoinformatic analysis can help to understand the impact of fluorination on the properties of thiazepanes and other heterocyclic systems. nih.gov
High-Throughput Screening and Combinatorial Chemistry in the Discovery of Novel 1,4-Thiazepan-5-one Analogues
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govresearchgate.net In the context of this compound, HTS could be used to screen a library of its analogues against a specific biological target to identify "hit" compounds with the desired activity. ewadirect.com This approach is significantly faster and more efficient than traditional screening methods. fiveable.me
Combinatorial chemistry is a set of techniques for creating a large number of different but structurally related molecules in a short period. fiveable.mefortunejournals.com This is particularly useful for generating a diverse library of 1,4-thiazepan-5-one analogues for HTS. youtube.com By systematically varying the substituents on the thiazepane scaffold, a large and diverse library of compounds can be synthesized. For example, different aromatic and aliphatic groups could be introduced at the 7-position, and various substituents could be placed on the nitrogen atom of the thiazepane ring. The use of solid-phase synthesis can further streamline the process, allowing for the efficient creation and purification of the compound library. fiveable.me The combination of combinatorial chemistry and HTS provides a powerful platform for the discovery of novel 1,4-thiazepan-5-one analogues with improved therapeutic properties. nih.gov
| Technique | Application to this compound | Potential Outcome |
| Molecular Docking | Virtual screening against a panel of protein targets. | Identification of potential biological targets and prediction of binding modes. nih.gov |
| Molecular Dynamics | Simulation of the ligand-protein complex. | Assessment of binding stability and conformational changes. nih.govsciepub.com |
| QSAR | Development of models for a series of thiazepane analogues. | Prediction of biological activity and guidance for lead optimization. researchgate.net |
| Pharmacophore Modeling | Generation of a 3D model of essential features. | Virtual screening for new hits and scaffold optimization. dergipark.org.trnih.gov |
| Chemoinformatics | Analysis of the chemical space of thiazepanes and fluorinated heterocycles. | Assessment of drug-likeness and identification of novel design opportunities. nih.gov |
| High-Throughput Screening | Rapid testing of a library of thiazepane analogues. | Identification of "hit" compounds with desired biological activity. nih.govresearchgate.net |
| Combinatorial Chemistry | Synthesis of a diverse library of 1,4-thiazepan-5-one derivatives. | Generation of a large pool of compounds for HTS. fiveable.mefortunejournals.com |
Translational Research Prospects and Advanced Methodological Developments for Fluorinated Thiazepanones
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For fluorinated thiazepanones like this compound, translational prospects would involve advancing promising "hit" compounds from in silico and in vitro studies into preclinical and eventually clinical development. This process requires a multidisciplinary approach, integrating computational chemistry with experimental biology and pharmacology. mdpi.com
Furthermore, the development of more accurate and efficient simulation techniques, such as enhanced sampling methods in MD simulations, can provide deeper insights into the mechanisms of drug-target interactions. Cryo-electron microscopy (cryo-EM) is another powerful technique that is increasingly being used to determine the high-resolution structures of protein-ligand complexes, which can provide invaluable information for structure-based drug design. The application of these advanced methodologies will undoubtedly accelerate the discovery and development of novel therapeutic agents based on the fluorinated thiazepanone scaffold.
Q & A
Q. What are the common synthetic routes for 7-(4-Fluorophenyl)-1,4-thiazepan-5-one, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of fluorophenyl-containing precursors with thiols or thioesters under controlled conditions. Acylation or alkylation steps may follow to introduce the thiazepan ring. Critical parameters include:
- Temperature: Maintain 40–60°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency.
- Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Optimization: Design a fractional factorial experiment to test combinations of temperature, catalyst loading, and solvent ratios. Monitor progress via TLC or HPLC .
Q. How should researchers purify this compound, and what analytical techniques validate purity?
Methodological Answer:
Q. What spectroscopic features distinguish this compound from structurally similar compounds?
Methodological Answer: Key spectral markers include:
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model the electron density of the thiazepan ring and fluorophenyl group to identify reactive sites (e.g., sulfur or ketone oxygen).
- Solvent Effects: Simulate reaction pathways in polar solvents using COSMO-RS to assess activation energy barriers .
- Case Study: Compare predicted vs. experimental outcomes for SN2 reactions with methyl iodide. Discrepancies may arise from steric hindrance near the fluorophenyl group .
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?
Methodological Answer:
- Hypothesis Testing: If in vitro binding assays (e.g., GABAₐ receptor) show high affinity but in vivo models lack efficacy:
- Check metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
- Modify the thiazepan ring with deuterium or fluorine to enhance bioavailability .
- Data Reconciliation: Use Bayesian statistics to weigh conflicting results, prioritizing assays with lower variability .
Q. How can regioselectivity challenges in modifying the thiazepan ring be addressed?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to specific positions.
- Metal Catalysis: Employ Pd-catalyzed C–H activation to functionalize the 4-fluorophenyl group selectively .
- Kinetic vs. Thermodynamic Control: Vary reaction temperature and time to favor desired intermediates (e.g., lower temps for kinetic products) .
Q. What mechanistic insights explain unexpected byproducts during thiazepan ring synthesis?
Methodological Answer: Common byproducts (e.g., open-chain thioesters) arise from:
Q. How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s conformational stability?
Methodological Answer:
- Steric Effects: The fluorine atom’s small size minimizes steric hindrance, allowing planar alignment with the thiazepan ring (confirmed by X-ray crystallography) .
- Electronic Effects: Fluorine’s electron-withdrawing nature polarizes the ring, enhancing sulfur’s nucleophilicity. Use Hammett constants (σₚ = 0.06 for F) to predict substituent effects on reaction rates .
Q. What advanced statistical models are suitable for analyzing dose-response data in preclinical studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy.
- Machine Learning: Train random forest models on structural descriptors (e.g., logP, polar surface area) to predict in vivo outcomes .
- Error Analysis: Apply Monte Carlo simulations to quantify uncertainty in potency metrics .
Q. How can researchers design derivatives to improve the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Replace labile protons (e.g., α to ketone) with deuterium or methyl groups.
- Introduce electron-withdrawing groups (e.g., CF₃) on the fluorophenyl ring to reduce CYP450-mediated oxidation .
- Validation: Use hepatic microsome assays and LC-MS/MS to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
